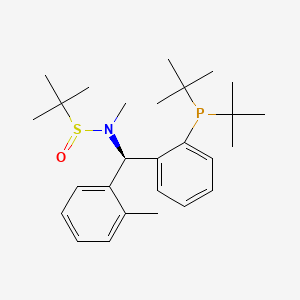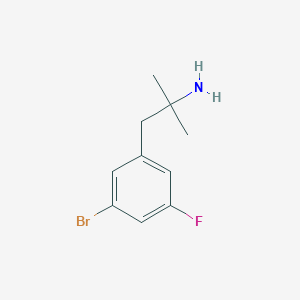
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves synthetic routes that typically include the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthesis can be achieved through microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, under specific reaction conditions .
Chemical Reactions Analysis
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as other valine derivatives and pyrrolidine-containing compoundsSimilar compounds include ®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one and other pyrrolidine derivatives .
Properties
Molecular Formula |
C9H19ClN2S |
|---|---|
Molecular Weight |
222.78 g/mol |
IUPAC Name |
2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride |
InChI |
InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
InChI Key |
SEXYFAHZOKLFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=S)N1CCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)





![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
